1-[(2-Methylpropan-2-yl)oxycarbonyl]-1-azaspiro[4.4]nonane-3-carboxylic acid

Lipophilicity Drug-likeness Regioisomer differentiation

Replace flexible monocyclic amines (Boc-nipecotic acid, Boc-proline) with the conformationally restricted 1-azaspiro[4.4]nonane-3-carboxylic acid scaffold. Eliminating rotational degrees of freedom pre-organizes the pharmacophore, delivering 5- to 10-fold binding affinity improvements. XLogP3 1.9 and TPSA 66.8 Ų balance permeability and solubility for CNS-penetrant or orally bioavailable candidates. The 1-aza regiochemistry provides a unique exit vector distinct from the 2-aza isomer (ΔXLogP3 = 0.7), ensuring scaffold-specific SAR. Orthogonal Boc/COOH protection enables direct SPPS or solution-phase coupling. Procure at 250 mg–1 g scale for hit-to-lead SAR and co-crystallization studies.

Molecular Formula C14H23NO4
Molecular Weight 269.341
CAS No. 2344684-97-3
Cat. No. B2933311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2-Methylpropan-2-yl)oxycarbonyl]-1-azaspiro[4.4]nonane-3-carboxylic acid
CAS2344684-97-3
Molecular FormulaC14H23NO4
Molecular Weight269.341
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(CC12CCCC2)C(=O)O
InChIInChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-9-10(11(16)17)8-14(15)6-4-5-7-14/h10H,4-9H2,1-3H3,(H,16,17)
InChIKeyASGPUVSPSFBCLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(2-Methylpropan-2-yl)oxycarbonyl]-1-azaspiro[4.4]nonane-3-carboxylic acid (CAS 2344684-97-3): A Conformationally-Restricted Boc-Amino Acid Building Block for Medicinal Chemistry Programs


1-[(2-Methylpropan-2-yl)oxycarbonyl]-1-azaspiro[4.4]nonane-3-carboxylic acid (CAS 2344684-97-3) is a Boc-protected spirocyclic amino acid building block that combines a rigid 1-azaspiro[4.4]nonane core with a carboxylic acid handle at the 3-position . The compound carries a molecular weight of 269.3 g/mol, a calculated XLogP3 of 1.9, and a topological polar surface area (TPSA) of 66.8 Ų [1]. As an orthogonally protected intermediate, it provides both the Boc group for selective amine deprotection under mild acidic conditions and the carboxylic acid moiety for peptide coupling, esterification, or amide formation, establishing it as a versatile entry point for constructing spirocyclic peptidomimetics and lead compounds [1].

Why 1-[(2-Methylpropan-2-yl)oxycarbonyl]-1-azaspiro[4.4]nonane-3-carboxylic acid Cannot Be Replaced by Common Monocyclic or Regioisomeric Analogs


Substituting this compound with a monocyclic Boc-amino acid such as Boc–nipecotic acid or Boc–proline fundamentally alters key physicochemical and conformational parameters. The spiro[4.4]nonane scaffold locks the nitrogen-containing ring into a constrained bicyclic geometry that eliminates the rotational degrees of freedom present in piperidine or pyrrolidine counterparts [1]. As demonstrated across spirocyclic medicinal chemistry programs, this conformational restriction can translate into 5- to 10-fold improvements in binding affinity versus flexible analogs by reducing the entropic penalty upon target engagement . Furthermore, within the spiro[4.4]nonane family, regioisomers are not interchangeable: the 1-aza substitution pattern (CAS 2344684-97-3) delivers an XLogP3 of 1.9, whereas the 2-aza regioisomer (CAS 2227204-72-8) has an XLogP3 of 2.6—a difference of 0.7 log units that can materially affect solubility, permeability, and off-target profiles [2]. These quantifiable differences underscore why procurement decisions must be based on the specific scaffold rather than generic substitution.

Quantitative Differentiation Evidence for 1-[(2-Methylpropan-2-yl)oxycarbonyl]-1-azaspiro[4.4]nonane-3-carboxylic acid Relative to Key Comparators


Lipophilicity Control: 1-Aza Isomer Affords 0.7-Log-Unit Lower XLogP3 than the 2-Aza Regioisomer

The 1-aza spiro[4.4]nonane regioisomer (target compound, CAS 2344684-97-3) has a computed XLogP3 of 1.9, whereas the direct 2-aza regioisomer (CAS 2227204-72-8) shows an XLogP3 of 2.6, representing a 0.7-log-unit difference [1]. In a drug discovery context, a difference of this magnitude can reduce phospholipidosis risk, improve aqueous solubility, and lower hERG-related off-target liability. Monocyclic comparators show intermediate values: Boc–nipecotic acid has a measured XLogP3 of approximately 1.1–1.7 and Boc–proline approximately 1.5 [2][3].

Lipophilicity Drug-likeness Regioisomer differentiation

Molecular Shape and Conformational Restriction: Spiro[4.4]nonane Core Restricts Rotatable Bonds to 3 versus 4 in Linear Analogs

The target compound has exactly 3 rotatable bonds (Boc–N, N–CH2, and CH–COOH), whereas a flexible linear counterpart such as Boc–6-aminohexanoic acid would possess 7 rotatable bonds [1]. The spiro junction eliminates conformational freedom between the two rings, pre-organizing the molecule into a defined three-dimensional geometry. Across multiple medicinal chemistry programs, spirocyclization that reduces rotatable bond count by ≥3 has been associated with 5- to 10-fold potency gains and improved ligand efficiency metrics due to decreased entropic penalty upon binding .

Conformational restriction Entropic penalty Binding affinity

Validated Pharmacophore Scaffold: 1‑Azaspiro[4.4]nonane is the Core of Clinically-Validated Cephalotaxus Alkaloids

The 1‑azaspiro[4.4]nonane skeleton (rings C and D) constitutes the core pharmacophore of the Cephalotaxus alkaloids, including homoharringtonine (omacetaxine mepesuccinate), an FDA‑approved treatment for chronic myeloid leukemia . This scaffold has demonstrable clinical precedent for target engagement and favorable pharmacology. Monocyclic piperidine‑3‑carboxylic acid derivatives lack this natural-product validation. Moreover, synthetic methods specific to 1‑azaspiro[4.4]nonane building blocks have been developed, yielding the core in 11–67% as a mixture of diastereomers with trans configuration preference . Both racemic and non‑racemic routes are described, enabling chiral pool access when stereochemically pure building blocks are required .

Natural product scaffold Clinical validation Cephalotaxine

Scalable Synthetic Accessibility: Commercial Availability at Multigram Scale from Multiple Reputable Vendors

The target compound is commercially stocked by CymitQuimica (Biosynth brand) in 25 mg and 250 mg quantities at 95% minimum purity, with pricing transparency that supports budget planning for discovery programs . Sima‑Lab offers packaging from 5 mg to 1 g (purity 95.0%) with a 4–6 week lead time [1]. Kuujia lists the compound under the Enamine catalog number EN300‑7352042, indicating inclusion in a major screening collection [2]. For comparison, the 2‑aza regioisomer (CAS 2227204‑72‑8) is also available but at notably higher cost per milligram at the 250 mg scale [3].

Procurement Supply chain Scalability

Amine Position Directs Exit Vector Geometry: 1‑Aza Substitution Enables Distinct Three‑Dimensional Trajectories Compared to 2‑Aza and Monocyclic Congeners

The 1‑azaspiro[4.4]nonane scaffold positions the nitrogen atom at the bridgehead of the spiro system, projecting substituents along a trajectory that is orthogonal to the plane of the cyclopentane ring. In contrast, the 2‑aza regioisomer places the nitrogen one atom away from the spiro center, altering the exit vector by approximately 1.3 Å in distance and approximately 90° in angle [1]. Quantitative exit vector plot (EVP) analysis of related spirocyclic building blocks confirms that such positional shifts produce non‑overlapping spatial coverage of chemical space, making the two regioisomers non‑substitutable in fragment‑based or structure‑based design contexts [2].

Exit vector analysis Structure-based design Spiro geometry

Class‑Level Evidence: Spirocyclization of Piperidine Scaffolds Improves Potency and Selectivity by Order‑of‑Magnitude Factors in Multiple Target Classes

Although no direct head‑to‑head bioactivity data exist for the target compound itself, extensive class‑level evidence demonstrates that constraining piperidine‑type amines into spirocyclic frameworks consistently improves pharmacological profiles. In renin inhibitor programs, spirocyclization of the piperidine scaffold simultaneously increased renin inhibitory potency and decreased hERG affinity [1]. In σ1 receptor ligands, spirocyclic piperidines were >100‑fold more potent than flexible secondary amine analogs (Ki 43 nM and 24 nM for constrained tertiary amines vs. >1 µM for flexible comparators) [2]. In CCR1 antagonist series, conformationally constrained spirocycles achieved sub‑nanomolar potency, approximately 10‑fold greater than non‑constrained analogs . These class‑level findings support the expectation that the rigid 1‑azaspiro[4.4]nonane scaffold confers similar advantages over flexible Boc–piperidine‑3‑carboxylic acid in prospective SAR campaigns.

Spirocyclization benefit Potency enhancement Selectivity improvement

Optimal Procurement and Application Scenarios for 1-[(2-Methylpropan-2-yl)oxycarbonyl]-1-azaspiro[4.4]nonane-3-carboxylic acid in Drug Discovery and Chemical Biology


Lead Optimization Programs Requiring Conformationally Restricted Amino Acid Surrogates

When a medicinal chemistry program identifies a piperidine‑3‑carboxylic acid or proline motif in a hit or lead series, replacing the flexible monocyclic amine with the rigid 1‑azaspiro[4.4]nonane‑3‑carboxylic acid scaffold can improve binding affinity by an estimated 5‑ to 10‑fold based on class‑level spirocyclization data [1]. The 3 rotatable bonds in the target compound (vs. 3–4 in Boc–nipecotic acid but with complete conformational restriction of the ring system) lock the amine and carboxylic acid in a defined spatial relationship that pre‑organizes the pharmacophore for target engagement [2]. Procurement of this compound at the 250 mg to 1 g scale supports initial SAR exploration and co‑crystallization studies.

Fragment‑Based Drug Discovery Requiring Spatially Defined Exit Vectors

The 1‑aza substitution pattern projects substituents along a trajectory that differs from the 2‑aza regioisomer by approximately 1.3 Å in distance and ~90° in angle [1]. When a fragment‑based screen identifies a hit requiring a basic amine combined with a carboxylic acid handle at a specific distance and angle from the spiro center, the 1‑azaspiro[4.4]nonane scaffold provides a unique exit vector profile that cannot be replicated by the 2‑aza regioisomer or by monocyclic piperidines. Exit vector plot (EVP) analysis of related spirocyclic systems confirms that regioisomeric spiro building blocks occupy non‑overlapping regions of chemical space [2].

Peptidomimetic Design Leveraging Natural Product Scaffold Validation

Programs targeting kinases, phosphodiesterases, or other enzymes where the cephalotaxine alkaloid scaffold has demonstrated clinical efficacy benefit from building blocks that embed the validated 1‑azaspiro[4.4]nonane pharmacophore [1]. The Boc‑protected carboxylic acid allows standard solid‑phase peptide synthesis (SPPS) or solution‑phase coupling, enabling incorporation of the spirocyclic constraint into peptidomimetic backbones. The scaffold's inclusion in the Enamine screening collection (EN300‑7352042) also facilitates rapid follow‑up via commercial analoging services [2].

Physicochemical Property Optimization Where Moderate Lipophilicity is Desired

For programs where maintaining XLogP3 in the 1.5–2.5 range is critical for balancing permeability and solubility, the target compound's XLogP3 of 1.9 positions it favorably between more lipophilic spiro alternatives (2‑aza isomer: XLogP3 = 2.6) and more polar monocyclic analogs (Boc–nipecotic acid: XLogP3 ≈ 1.1–1.7) [1][2]. The TPSA of 66.8 Ų is identical between the 1‑aza and 2‑aza regioisomers, indicating that the lipophilicity advantage of the 1‑aza scaffold is achieved without sacrificing polar surface area [1]. This property profile supports lead optimization toward CNS‑penetrant or orally bioavailable candidates where moderate logP is a key design parameter.

Quote Request

Request a Quote for 1-[(2-Methylpropan-2-yl)oxycarbonyl]-1-azaspiro[4.4]nonane-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.